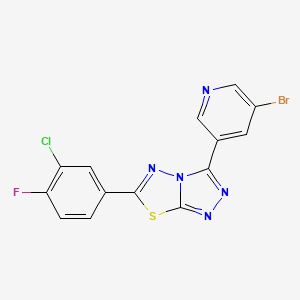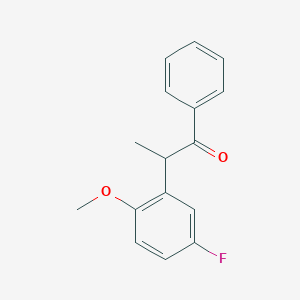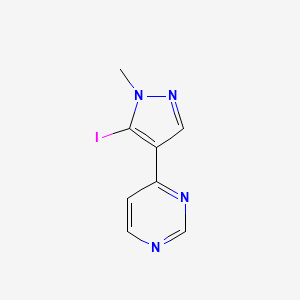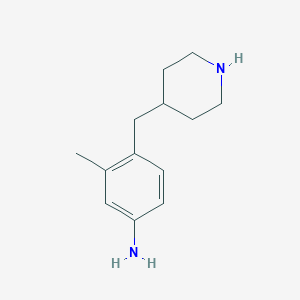
C15H18LiNO5S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H18LiNO5S is a lithium salt derivative of a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H18LiNO5S typically involves the reaction of a precursor organic molecule with lithium reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reaction temperature and time are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired product from impurities.
化学反応の分析
Types of Reactions
C15H18LiNO5S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
C15H18LiNO5S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of C15H18LiNO5S involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
C10H18O5: Di-tert-butyl dicarbonate, used as a reagent in organic synthesis.
C10H18O5S: 3-(5’-methylthio)pentylmalic acid, used in biochemical research.
Uniqueness
C15H18LiNO5S: is unique due to its lithium salt structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C15H18LiNO5S |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
lithium;N-ethyl-N-(2-hydroxy-3-naphthalen-2-yloxypropyl)sulfamate |
InChI |
InChI=1S/C15H19NO5S.Li/c1-2-16(22(18,19)20)10-14(17)11-21-15-8-7-12-5-3-4-6-13(12)9-15;/h3-9,14,17H,2,10-11H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChIキー |
WEGRQFDVIXRIKF-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCN(CC(COC1=CC2=CC=CC=C2C=C1)O)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)

![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)



![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)


![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)


